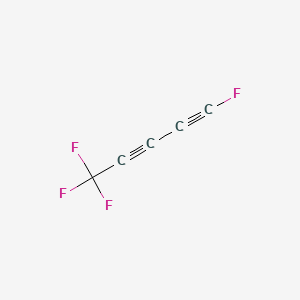
1,3-Pentadiyne, 1,5,5,5-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is a fluorinated organic compound with the molecular formula C5F4 and a molecular weight of 136.0471 g/mol . This compound is characterized by the presence of a pentadiyne backbone with four fluorine atoms attached to the terminal carbon atom. It is also known by its CAS Registry Number 64788-24-5 .
Preparation Methods
The synthesis of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- typically involves the fluorination of 1,3-pentadiyne. One common method is the reaction of 1,3-pentadiyne with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of fluorine gas (F2) in a controlled environment can also be employed for large-scale production .
Chemical Reactions Analysis
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature allows it to be used in the design of fluorinated biomolecules for biological studies.
Medicine: Fluorinated compounds are often used in medicinal chemistry for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- can be compared with other similar fluorinated compounds, such as:
1,3-Pentadiyne, 1,5,5,5-trifluoro-: This compound has three fluorine atoms instead of four, resulting in different chemical and physical properties.
1,3-Butadiyne, 1,4,4,4-tetrafluoro-: This compound has a butadiyne backbone with four fluorine atoms, making it structurally similar but with different reactivity and applications.
1,3-Hexadiyne, 1,6,6,6-tetrafluoro-: This compound has a hexadiyne backbone with four fluorine atoms, offering unique properties and uses compared to 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-.
The uniqueness of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- lies in its specific fluorination pattern and the resulting chemical reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
64788-24-5 |
|---|---|
Molecular Formula |
C5F4 |
Molecular Weight |
136.05 g/mol |
IUPAC Name |
1,5,5,5-tetrafluoropenta-1,3-diyne |
InChI |
InChI=1S/C5F4/c6-4-2-1-3-5(7,8)9 |
InChI Key |
MPUNIKDSZGUONG-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(F)(F)F)C#CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



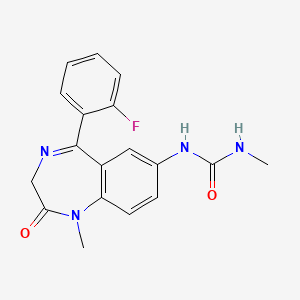
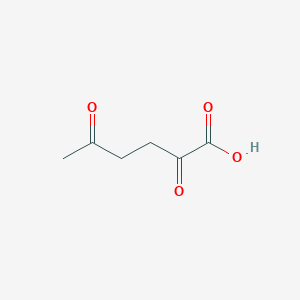
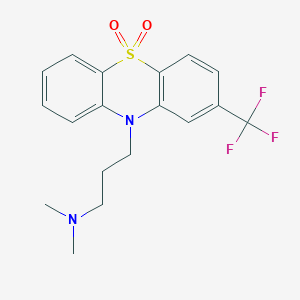
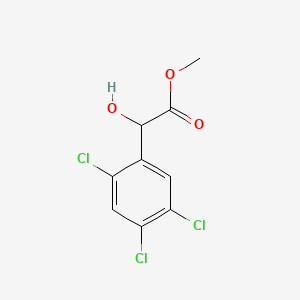
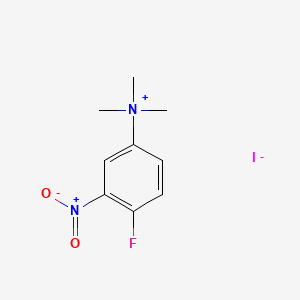
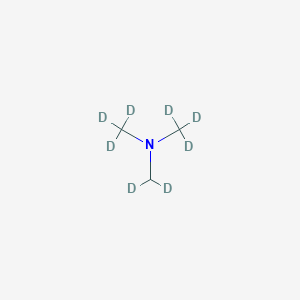
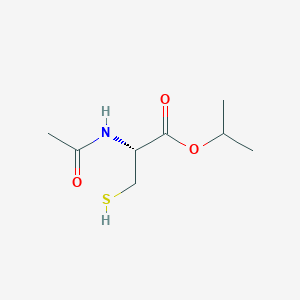
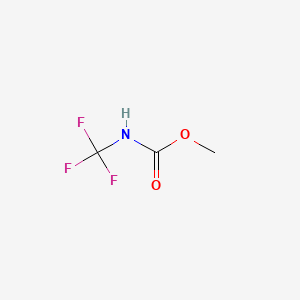

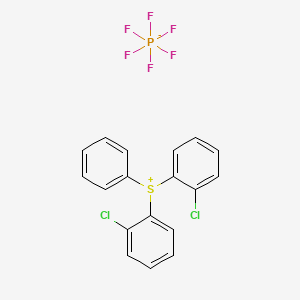

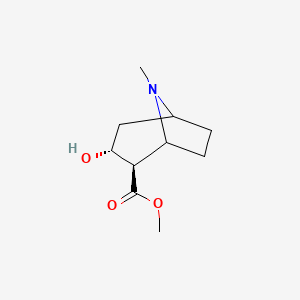
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
